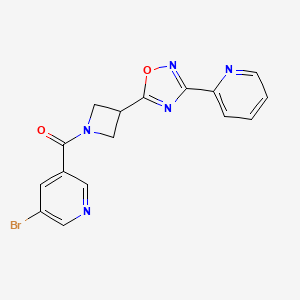
(5-Bromopyridin-3-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5-Bromopyridin-3-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H12BrN5O2 and its molecular weight is 386.209. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (5-Bromopyridin-3-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data from case studies and research findings.
The molecular formula of the compound is C18H17BrN6O2 with a molecular weight of approximately 429.278 g/mol. The compound features a brominated pyridine moiety and an oxadiazole ring, which are known for their diverse biological activities.
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. In particular, compounds containing the oxadiazole moiety have been tested against various bacterial strains, including Mycobacterium tuberculosis.
In a study assessing the anti-tubercular activity of similar compounds, several derivatives demonstrated promising results with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. The most potent compound exhibited an IC90 value of 40.32 μM, indicating its effectiveness in inhibiting bacterial growth .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving human embryonic kidney (HEK-293) cells, several derivatives were found to be non-toxic at concentrations effective against Mycobacterium tuberculosis, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The presence of the bromine atom in the pyridine ring and the oxadiazole moiety significantly influences the biological activity of these compounds. The SAR analysis indicates that modifications to the azetidine ring can enhance potency while maintaining low toxicity levels.
Table 1: Summary of Biological Activities
| Compound | Target Organism | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |
|---|---|---|---|---|
| Compound A | M. tuberculosis | 1.35 | 3.73 | Non-toxic |
| Compound B | M. tuberculosis | 2.18 | 4.00 | Non-toxic |
| Compound C | M. tuberculosis | - | 40.32 | Non-toxic |
Case Study 1: Synthesis and Evaluation
A recent study focused on synthesizing a series of substituted benzamide derivatives that included the oxadiazole structure. These compounds were evaluated for their anti-tubercular activity, with several showing significant inhibition against Mycobacterium tuberculosis. The study utilized molecular docking techniques to predict interactions with bacterial targets, further validating the potential of these compounds for therapeutic use .
Case Study 2: Antibacterial Properties
Another investigation highlighted the antibacterial properties of related pyridine derivatives against Gram-positive and Gram-negative bacteria. These studies indicated that modifications to the pyridine and oxadiazole rings could lead to enhanced antibacterial activity, supporting the hypothesis that structural diversity is key to developing effective antimicrobial agents .
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O2/c17-12-5-10(6-18-7-12)16(23)22-8-11(9-22)15-20-14(21-24-15)13-3-1-2-4-19-13/h1-7,11H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTBCZJGZMKEEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














